molecular formula C9H8F2O2 B2461700 2-(3,4-Difluorophenyl)propanoic acid CAS No. 444170-17-6

2-(3,4-Difluorophenyl)propanoic acid

Cat. No.: B2461700
CAS No.: 444170-17-6
M. Wt: 186.158
InChI Key: JVOHBPFLXAVCDU-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)propanoic acid is a fluorinated aromatic propanoic acid derivative characterized by a propanoic acid chain attached to the benzene ring at position 2, with fluorine substituents at positions 3 and 4 of the phenyl group. This compound is of interest in medicinal chemistry due to the electron-withdrawing effects of fluorine atoms, which enhance metabolic stability and modulate physicochemical properties such as lipophilicity and acidity (pKa) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Difluorophenyl)propanoic acid typically involves the reaction of 3,4-difluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Difluorophenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(3,4-Difluorophenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)propanoic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Halogen-Substituted Analogs

3-(3,4-Difluorophenyl)propanoic Acid

  • Structure: Propanoic acid chain at position 3 of the phenyl ring.
  • Key Differences : The positional isomerism leads to altered electronic distribution and steric interactions. This compound exhibits a melting point of 98–110°C and is used in peptide synthesis (e.g., Boc-protected derivatives) .
  • Applications: Intermediate in synthesizing fluorinated amino acids like Boc-D-3,4-difluorophenylalanine .

2-(3-Chloro-4-fluorophenyl)propanoic Acid

  • Structure : Chlorine replaces one fluorine at position 3.
  • Impact: Chlorine increases molecular weight (220.6 g/mol vs. 186.1 g/mol for 2-(3,4-difluorophenyl)propanoic acid) and lipophilicity (LogP increases by ~0.5 units) .
  • Applications : Discontinued pharmaceutical intermediate due to higher toxicity concerns .

3-(2-Bromo-4,5-difluorophenyl)propanoic Acid

  • Structure : Bromine at position 2 and fluorine at 4,5 positions.
  • Properties : Bromine introduces steric bulk and polarizability, affecting binding affinity in enzyme inhibition studies. Density: 1.35 g/cm³ (predicted) .

Functional Group Derivatives

(2S)-2-Amino-3-(3,4-difluorophenyl)propanoic Acid

  • Structure: Amino group at position 2 of the propanoic acid chain.
  • Properties : A fluorinated phenylalanine analog with a melting point of 120–122°C. Used in peptide-based drug design to enhance proteolytic stability .

Propanoic Acid, 3-Chloro-, 3,4-Difluorophenyl Ester

  • Structure : Ester derivative with a chlorine substituent.
  • Properties : Higher boiling point (279.3°C predicted) and reduced water solubility compared to the parent acid .
  • Applications : Identified as Tegoprazan Impurity 17, a byproduct in proton-pump inhibitor synthesis .

Substituent Variations

3-[4-(Trifluoromethyl)phenyl]propanoic Acid

  • Structure : Trifluoromethyl (-CF₃) group replaces fluorine atoms.
  • Impact : The -CF₃ group increases hydrophobicity (LogP ~2.8) and acidity (pKa ~3.5), making it suitable for agrochemicals .
  • Crystallography : Forms inversion dimers via O–H⋯O hydrogen bonds in solid state .

3-(3,5-Difluorophenyl)propionic Acid

  • Structure : Fluorine at positions 3 and 4.
  • Key Difference : Symmetric substitution pattern reduces steric hindrance, enhancing crystallinity (melting point: 114–116°C) .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Melting Point (°C) LogP Key Applications Reference
This compound 186.1 Not reported ~2.1 Drug intermediate
3-(3,4-Difluorophenyl)propanoic acid 186.1 98–110 ~2.0 Amino acid synthesis
(2S)-2-Amino-3-(3,4-difluorophenyl)propanoic acid 217.2 120–122 ~1.8 Peptide therapeutics
2-(3-Chloro-4-fluorophenyl)propanoic acid 220.6 Not reported ~2.6 Discontinued intermediate
3-[4-(Trifluoromethyl)phenyl]propanoic acid 218.1 Not reported ~2.8 Agrochemicals

Research Findings and Trends

  • Antioxidant Activity: Propanoic acid derivatives with dihydroxyphenyl groups (e.g., 3-(3,4-dihydroxyphenyl)propanoic acid esters) show enhanced radical scavenging activity due to conjugated systems, but fluorinated analogs like this compound prioritize stability over antioxidant efficacy .
  • Pharmacological Potential: Amino acid derivatives (e.g., Boc-D-Phe(3,4-DiF)-OH) are prioritized in CNS drug discovery for improved blood-brain barrier penetration .
  • Synthetic Challenges : Fluorine substitution complicates crystallization and purification, necessitating advanced techniques like single-crystal X-ray diffraction for structural validation .

Biological Activity

2-(3,4-Difluorophenyl)propanoic acid is a fluorinated organic compound that has garnered attention for its notable biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H8F2O2
  • Molecular Weight : Approximately 188.16 g/mol
  • Structural Characteristics : The presence of two fluorine atoms at the 3 and 4 positions on the phenyl ring enhances its lipophilicity and binding affinity to biological targets, which may influence its pharmacological properties.

Research indicates that this compound exhibits significant biological activity primarily through:

  • Anti-inflammatory Effects : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
  • Interaction with Receptors : It may modulate receptor activity, influencing various signal transduction pathways that are crucial for cellular responses.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Mechanism/Effect References
Anti-inflammatoryInhibition of inflammatory enzymes
Neurotransmitter modulationPotential agonist/antagonist effects on neurotransmitter receptors
Anticancer potentialTargeting cancer cell signaling pathways

Anti-inflammatory Activity

A study demonstrated that this compound effectively reduced inflammation markers in vitro. The compound inhibited cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. This inhibition was significant compared to non-fluorinated analogs, suggesting enhanced efficacy due to fluorination.

Neurotransmitter Interaction

In neurological studies, the compound was evaluated for its effects on neurotransmitter systems. It was found to interact with glutamate receptors, potentially modulating excitatory signaling pathways. This interaction could have implications for treating neurodegenerative diseases where glutamate dysregulation is a factor.

Anticancer Properties

Research has indicated that this compound may possess anticancer properties by disrupting cancer cell proliferation. In vitro tests showed that it could induce apoptosis in various cancer cell lines, demonstrating IC50 values ranging from 5 to 15 µM across different studies. These findings highlight its potential as a lead compound in cancer therapeutics .

Q & A

Q. What are the common synthetic routes for 2-(3,4-difluorophenyl)propanoic acid, and how can reaction conditions be optimized for higher yields?

Category: Basic (Synthesis Methodology)
Answer:
The compound is typically synthesized via Friedel-Crafts alkylation or nucleophilic substitution. For example, β-propiolactone can react with 3,4-difluorophenol under acidic conditions to form the propanoic acid backbone, achieving ~49% yield. Alternatively, coupling 3,4-difluorophenol with acrylonitrile followed by hydrolysis improves yield to ~72% . Optimization strategies include:

  • Catalyst selection: Lewis acids (e.g., AlCl₃) enhance electrophilic aromatic substitution.
  • Temperature control: Maintaining 60–80°C prevents side reactions.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) stabilize intermediates.
    Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) purifies the product.

Q. How do structural modifications (e.g., fluorination patterns) impact the biological activity of this compound derivatives?

Category: Advanced (Structure-Activity Relationships)
Answer:
Fluorination at the 3,4-positions enhances metabolic stability and lipophilicity, improving membrane permeability. Comparative studies with non-fluorinated analogs (e.g., phenylpropanoic acid) show reduced CYP450 enzyme interactions due to fluorine's electronegativity . Key methodologies:

  • Computational modeling: DFT calculations predict binding affinities to biological targets (e.g., COX-2).
  • In vitro assays: Measure IC₅₀ values against inflammatory markers (e.g., TNF-α) to quantify potency.
  • Isosteric replacement: Replacing the carboxylic acid with a tetrazole group retains acidity while altering pharmacokinetics .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Category: Basic (Analytical Characterization)
Answer:

  • ¹H/¹⁹F NMR: Distinguishes fluorine environments (δ 110–120 ppm for aromatic F) and confirms substitution patterns. Splitting patterns in ¹H NMR reveal adjacent protons (e.g., J₃,4 coupling ~8 Hz) .
  • IR spectroscopy: Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) confirm functional groups.
  • LC-MS: High-resolution ESI-MS identifies molecular ions ([M-H]⁻ at m/z 185.1) and fragmentation pathways .

Q. How can researchers resolve contradictory data in biological studies involving this compound?

Category: Advanced (Data Analysis)
Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies:

  • Purity validation: Use HPLC (≥98% purity, C18 column, 0.1% TFA in H₂O/MeCN gradient) to exclude side products .
  • Dose-response curves: Test multiple concentrations (1 nM–100 µM) to identify non-linear effects.
  • Orthogonal assays: Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays .

Q. What are the safety protocols for handling this compound in laboratory settings?

Category: Basic (Safety and Handling)
Answer:

  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., acrylonitrile) .
  • Waste disposal: Neutralize acidic waste with NaHCO₃ before disposal in designated containers .

Q. How does the compound’s logP value influence its pharmacokinetic properties, and how is this measured experimentally?

Category: Advanced (Physicochemical Properties)
Answer:
The logP (~1.75) indicates moderate lipophilicity, balancing absorption and solubility. Methods:

  • Shake-flask technique: Partition between octanol and PBS (pH 7.4), analyzed via UV-Vis .
  • Chromatographic estimation: Reverse-phase HPLC retention times correlate with logP .
    Higher logP improves blood-brain barrier penetration but may reduce aqueous solubility, requiring formulation adjustments (e.g., PEGylation) .

Q. What strategies are employed to enhance the enantiomeric purity of this compound in asymmetric synthesis?

Category: Advanced (Stereochemistry)
Answer:

  • Chiral catalysts: Use (R)-BINAP or Jacobsen’s Mn-salen complexes to induce enantioselectivity (>90% ee) .
  • Kinetic resolution: Enzymatic hydrolysis with lipases (e.g., Candida antarctica) selectively cleaves one enantiomer .
  • Chiral HPLC: Pirkle-type columns (Chiralpak AD-H) separate enantiomers for purity assessment .

Properties

IUPAC Name

2-(3,4-difluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-5(9(12)13)6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOHBPFLXAVCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444170-17-6
Record name 2-(3,4-difluorophenyl)propanoic acid
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